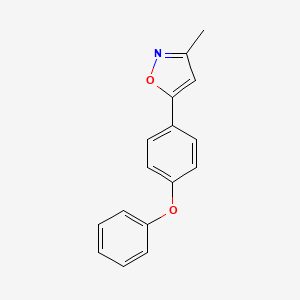
3-Methyl-5-(4-phenoxyphenyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(4-phenoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-phenoxyphenyl)isoxazole typically involves a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide, which acts as a dipole. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Methyl-5-(4-phenoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert it into different isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and oxazoles, depending on the reaction conditions and reagents used .
科学研究应用
3-Methyl-5-(4-phenoxyphenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 3-Methyl-5-(4-phenoxyphenyl)isoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved include modulation of signal transduction pathways and interference with cellular processes .
相似化合物的比较
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 3-(4-Ethylphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
- 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Uniqueness
3-Methyl-5-(4-phenoxyphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyphenyl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
生物活性
3-Methyl-5-(4-phenoxyphenyl)isoxazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The compound this compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The phenoxy and methyl substituents enhance its biological activity, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of isoxazole derivatives, including this compound. For instance:
- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). In one study, it was shown to inhibit cell proliferation with an IC50 value of approximately 12 µM against A549 cells .
- Mechanism of Action : The anticancer effects are thought to be mediated through the inhibition of specific pathways involved in cell growth and survival. Isoxazoles have been reported to inhibit bromodomains, which play a crucial role in chromatin remodeling and gene expression related to cancer progression .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects :
- COX Inhibition : Studies have shown that isoxazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The compound exhibited a selective COX-2 inhibition profile with an IC50 value of 0.95 µM, suggesting its potential for treating inflammatory diseases .
- Animal Models : In vivo studies have indicated that compounds similar to this compound can reduce inflammation in animal models, supporting its use as an anti-inflammatory agent.
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activity of this compound:
属性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
3-methyl-5-(4-phenoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-12-11-16(19-17-12)13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-11H,1H3 |
InChI 键 |
JQQWFUCAKALVLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















